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Compound of Interest

4-Bromonicotinaldehyde
Compound Name:
hydrobromide

Cat. No.: B1441199

In the landscape of medicinal chemistry and drug development, the efficiency of synthesis and
the ability to rapidly generate diverse molecular scaffolds are paramount. Heterocyclic
aldehydes, particularly those bearing functional handles for cross-coupling reactions, represent
a class of building blocks that offer immense strategic value. 4-Bromonicotinaldehyde
hydrobromide emerges as a prime example of such a reagent. Its structure uniquely
combines a reactive aldehyde group with a bromo-substituted pyridine ring, providing two
orthogonal points for molecular elaboration. This guide, intended for researchers, scientists,
and drug development professionals, provides a senior application scientist's perspective on
the properties, synthesis, reactivity, and strategic application of this versatile intermediate. We
will delve into not just the "what" but the "why" of its utility, grounding our discussion in
mechanistic principles and practical laboratory considerations.

Physicochemical and Structural Characteristics

4-Bromonicotinaldehyde hydrobromide is the hydrobromide salt of 4-bromopyridine-3-
carbaldehyde. The salt form is often preferred for its improved stability and handling
characteristics compared to the free base. The protonation of the pyridine nitrogen atom
modulates the electronic properties of the ring, which can influence its reactivity.
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Property Value Source

CAS Number 1150271-34-3 [1]12]13]
CeHaBrNO-HBr (or

Molecular Formula [11[3][4]
CeHsBrzNO)

Molecular Weight 266.92 g/mol [11[3114]

Purity Typically 297-98% [1114]

4-Bromo-3-formylpyridine
hydrobromide, 4-

Synonyms o [4]
bromopyridine-3-carbaldehyde

hydrobromide

4-Bromonicotinaldehyde (CAS:
Related Free Base [5]
154105-64-3)

Storage Conditions Inert atmosphere, 2-8°C [3]

Expert Insight: The choice between using the hydrobromide salt or the free base is a critical
first step in experimental design. The salt is generally more crystalline and less prone to air
oxidation. However, the presence of HBr means the reaction medium will be acidic, or a base
will be required to liberate the free pyridine. This is a crucial consideration for acid-sensitive
substrates or catalysts. For instance, in a transition metal-catalyzed cross-coupling, the choice
and stoichiometry of the base must account for the neutralization of the HBr salt in addition to
its primary role in the catalytic cycle.

4-Bromonicotinaldehyde Hy%‘]

Formula: CsHsBr2NO
MW: 266.92
CAS: 1150271-34-3
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Caption: Structure and key identifiers of 4-Bromonicotinaldehyde.

Synthesis and Mechanistic Rationale

While specific preparations for 4-Bromonicotinaldehyde hydrobromide are not extensively
detailed in readily available literature, a plausible and robust synthetic route can be
extrapolated from established bromination methodologies for related heterocyclic systems. A
common strategy involves the bromination of a suitable pyridine precursor, such as 4-
acetylpyridine, followed by conversion to the desired aldehyde.

A particularly relevant method involves the use of N-Bromosuccinimide (NBS) as a brominating
agent, which is known to be effective for the bromination of activated aromatic rings and is
safer and easier to handle than elemental bromine.[6]

Proposed Synthetic Workflow:
o Starting Material: 3-Formylpyridine (Nicotinaldehyde) or a protected version.

o Key Transformation: Directed ortho-metalation followed by bromination, or electrophilic
bromination of a more activated precursor.

o Alternative: A more direct, albeit potentially lower-yielding, approach could involve the
bromination of 4-chloronicotinaldehyde followed by a halogen exchange, or direct
bromination of nicotinaldehyde under forcing conditions.

» Salt Formation: Treatment of the resulting 4-Bromonicotinaldehyde free base with a solution
of hydrogen bromide (e.g., HBr in acetic acid or an aprotic solvent system like HBr-DMPU)
would yield the target hydrobromide salt.[7]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://patents.google.com/patent/CN106632001A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC5682921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory

BENGHE Check Availability & Pricing

Pyridine Precursor Bromination 4-Bromonicotinaldehyde 4-Bromonicotinaldehyde
(e.g., NBS or Brz2) (Free Base) Hydrobromide

(e.g., 3-Formylpyridine)

Aldehyde Transformations

Reacts via
Carbtzrl}il___ >| Reductive Amination
7 (New C-N bond)

7
7

|'I Carbonyl __4,| Wittig/Horner-Emmons
VT (New C=C bond)
\ 7
\ //
 Reacts via
Core Reagent :| C arboqy} _________ > [
-
y -~
Aldehyde Group " Reacts via
4-Bromonicotinaldehyde Carbonyl Grignard/Organolithium
. B ittt > e
Hydrobromide Reacts via Addition
C-Br Bond . Pd-catalysis
AN
E“ RNy C-Br Cross-Coupling
11 \\\
¥ Reacts Vi e ) )
1/ Reacts via Suzuki Coupling

(Boronic Acids/Esters)
(New C-C bond)

. Reacts Via\ > Sonogashira Coupling
\
‘Pd-catalysis (Alkynes)

h (New C-C bond)

S Buchwald-Hartwig
(Amines, Alcohols)
(New C-N, C-O bonds)

Click to download full resolution via product page

Tech Support

© 2025 BenchChem. All rights reserved. 4/10


https://www.benchchem.com/product/b1441199?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Orthogonal reactivity of 4-Bromonicotinaldehyde hydrobromide.

A. Aldehyde Group Transformations

The aldehyde is a versatile electrophilic handle for forming new carbon-carbon and carbon-
heteroatom bonds.

e Reductive Amination: This is arguably one of the most important reactions in medicinal
chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary
amine to form an imine/iminium ion intermediate, which is then reduced in situ (e.g., with
NaBH(OAc)s or NaBHsCN) to yield the corresponding amine. This is a robust and reliable
method for late-stage functionalization.

» Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to
alkenes by reacting the aldehyde with phosphorus ylides. This is a key strategy for installing
linkers or pharmacophoric elements with specific geometries.

o Oxidation: The aldehyde can be easily oxidized to the corresponding 4-bromonicotinic acid
using reagents like potassium permanganate (KMnQOa) or sodium chlorite (NaClOz). This
unmasks a carboxylic acid group, another critical functional group for drug design (e.g., for
salt formation or interaction with biological targets).

B. Carbon-Bromine Bond Transformations

The C-Br bond on the pyridine ring is a prime substrate for transition metal-catalyzed cross-
coupling reactions. This allows for the construction of biaryl or aryl-heteroaryl structures, which
are prevalent motifs in approved drugs.

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a
palladium catalyst and a base to form a new C-C bond. [8][9]This is a highly reliable and
functional-group-tolerant reaction, making it a workhorse in drug discovery.

e Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes. This
introduces a rigid alkynyl linker, often used to probe the geometry of a binding pocket.

e Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or alcohols to form
C-N or C-O honds, respectively. This is a powerful method for directly attaching key
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hydrogen-bond donors/acceptors to the pyridine core.

Exemplary Protocol: Suzuki-Miyaura Cross-
Coupling

The following protocol provides a detailed, self-validating methodology for a typical Suzuki
coupling, illustrating the practical application of 4-Bromonicotinaldehyde hydrobromide.

Objective: To synthesize 4-(4-methoxyphenyl)nicotinaldehyde from 4-Bromonicotinaldehyde
hydrobromide and 4-methoxyphenylboronic acid.

Materials:

4-Bromonicotinaldehyde hydrobromide (1.0 eq)

o 4-Methoxyphenylboronic acid (1.2 eq)

o Palladium(ll) acetate (Pd(OAc)z, 0.02 eq)

o Triphenylphosphine (PPhs, 0.08 eq) or a more advanced ligand like SPhos.
o Potassium Carbonate (K2COs, 3.0 eq)

e Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

o Catalyst Pre-formation (The "Why"): In a dry reaction vessel under an inert atmosphere
(Argon), stir the Pd(OAc)2 and PPhs in a portion of the dioxane for 15 minutes. This step
allows for the in-situ formation of the active Pd(0)L~ catalyst, which is crucial for initiating the
catalytic cycle. Using a pre-formed Pd(0) source is an alternative.

+ Reagent Addition: To the reaction vessel, add the 4-Bromonicotinaldehyde hydrobromide
(1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

o Expert Rationale: A slight excess of the boronic acid is used to drive the reaction to
completion. The base (K2CO3) is critical: it neutralizes the HBr from the starting material
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(1.0 eq) and then patrticipates in the transmetalation step of the catalytic cycle (requiring
an additional 2.0 eq).

e Solvent Addition & Degassing: Add the remaining dioxane and water. Degas the mixture
thoroughly by bubbling argon through the solution for 10-15 minutes or by using several
freeze-pump-thaw cycles.

o Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(ll), killing the
reaction. Degassing is a non-negotiable step to ensure catalyst longevity and reaction
success.

» Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the
starting material is consumed.

o Work-up:
o Cool the reaction to room temperature and dilute with ethyl acetate.

o Wash the organic layer with water and then with brine. The agueous washes remove the
inorganic salts (K2COs, boronic acid byproducts).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purification: Purify the crude product by column chromatography on silica gel to yield the
pure 4-(4-methoxyphenyl)nicotinaldehyde.

This detailed protocol, explaining the function of each component and procedural step,
provides a trustworthy and reproducible workflow for leveraging the C-Br bond of the title
compound in a key synthetic transformation.

Conclusion

4-Bromonicotinaldehyde hydrobromide is more than just a chemical intermediate; it is a
strategic tool for accelerating drug discovery. Its bifunctional nature, coupled with the well-

established and robust chemistry of both the aldehyde and the aryl bromide, allows for the

rapid and efficient construction of complex molecular architectures. By understanding the
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causality behind its synthesis, handling, and reactivity, researchers can unlock its full potential,
designing and executing synthetic campaigns that are both innovative and efficient. Its value
lies not just in the bonds it has, but in the countless new bonds it enables chemists to create.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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